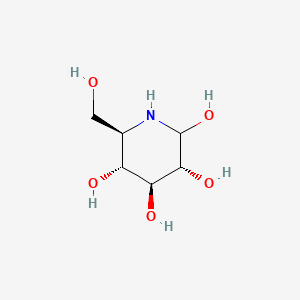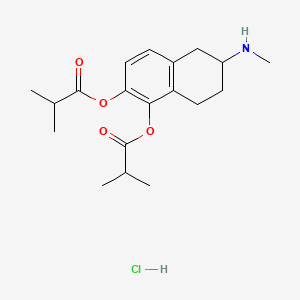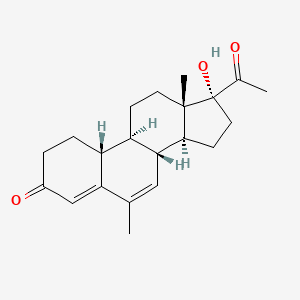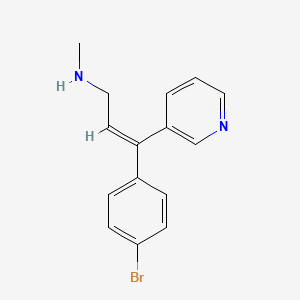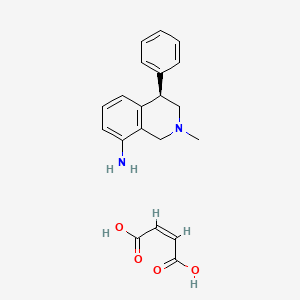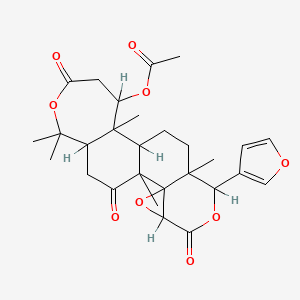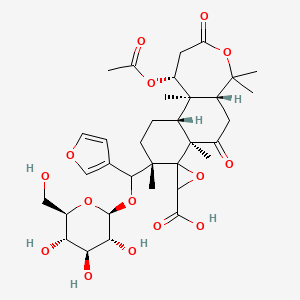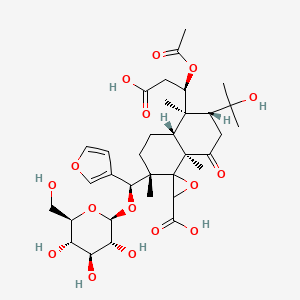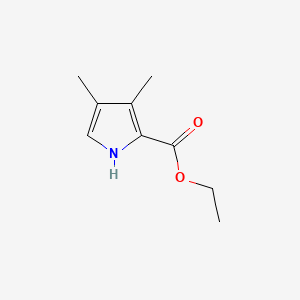
Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C9H13NO2 . It is used in the preparation of blue pyrrole dyes and as an intermediate in the synthesis of receptor tyrosine kinase (RTK) inhibitors and their metabolites .
Synthesis Analysis
The synthesis of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate and its derivatives often involves condensation reactions. For instance, condensation of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with various aromatic amines and with 5-amino-3-(4-bromo-phenyl(tolyl))-1H-pyrazole in absolute boiling ethanol afforded new azomethines as Schiff bases . Another study reported the synthesis of a pyrrole chalcone derivative by aldol condensation of ethyl 3,5-dimethyl-4-actyl-1H-pyrrole-2-carboxylate with furan-2-carbaldehyde in the presence of a strong hydroxyl base as a catalyst .
Molecular Structure Analysis
The molecular structure of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 167.205 Da and a monoisotopic mass of 167.094635 Da .
Physical And Chemical Properties Analysis
Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate has a density of 1.1±0.1 g/cm3, a boiling point of 274.3±35.0 °C at 760 mmHg, and a flash point of 119.7±25.9 °C . It has 3 freely rotating bonds and no violations of the Rule of 5 .
Scientific Research Applications
Medicinal Chemistry
Pyrrole is a biologically active scaffold that possesses diverse activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole-containing analogs are considered as a potential source of biologically active compounds that contain a significant set of advantageous properties and can be found in many natural products .
Method of Application
The specific method of application or experimental procedures would depend on the specific compound being synthesized and its intended use. Generally, these compounds are synthesized in a laboratory setting using various chemical reactions .
Results or Outcomes
The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma, and myelofibrosis, etc.), antibacterial, antifungal, antiprotozoal, antimalarial, and many more .
Antimicrobial and Antifungal Properties
Substituted 3,4-dimethyl-1H-pyrrole-2-carboxamide/carbohydrazide analogs have been synthesized and found to have antimicrobial and antifungal properties .
Method of Application
The compounds were synthesized using one-pot, high-yielding reactions .
Results or Outcomes
The compounds were assessed in vitro for antifungal and antibacterial activity. Some compounds were found to be potent against Aspergillus fumigatus, with MIC values of 0.039 mg/mL . One compound bearing a 2,6-dichloro group on the phenyl ring was found to be the most active broad-spectrum antibacterial agent with a MIC value of 0.039 mg/mL .
Preparation of Blue Pyrrole Dyes
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, a similar compound, is used in the preparation of blue pyrrole dyes .
Method of Application
The specific method of application or experimental procedures would depend on the specific dye being synthesized and its intended use. Generally, these compounds are synthesized in a laboratory setting using various chemical reactions .
Results or Outcomes
The outcome of this application is the production of blue pyrrole dyes .
Synthesis of Pyrrolopyrazine Derivatives
Pyrrolopyrazine derivatives, which contain a pyrrole ring, have been synthesized using various methods . These compounds have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Method of Application
The synthetic process started with a Knorr’s reaction and the production of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate . Alkylation with ethyl chloroacetate by K2CO3 in dimethylformamide produced the related N-ethyl carboxylate pyrrole .
Results or Outcomes
According to the findings, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .
Inhibition of Reverse Transcriptase and Cellular DNA Polymerases Protein Kinases
Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
Method of Application
The specific method of application or experimental procedures would depend on the specific compound being synthesized and its intended use. Generally, these compounds are synthesized in a laboratory setting using various chemical reactions .
Results or Outcomes
The outcome of this application is the production of therapeutically active compounds that can inhibit reverse transcriptase and cellular DNA polymerases protein kinases .
Synthesis of Receptor Tyrosine Kinase (RTK) Inhibitors
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, a similar compound, is used as an intermediate in the synthesis of receptor tyrosine kinase (RTK) inhibitors .
Method of Application
The specific method of application or experimental procedures would depend on the specific compound being synthesized and its intended use. Generally, these compounds are synthesized in a laboratory setting using various chemical reactions .
Results or Outcomes
The outcome of this application is the production of receptor tyrosine kinase (RTK) inhibitors .
Safety And Hazards
Future Directions
The future directions for Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate could involve further exploration of its synthesis methods and biological activities. Despite the importance of the pyrrolopyrazine scaffold, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, future research could focus on understanding the action mechanisms of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate and its derivatives, and designing and synthesizing new leads to treat various diseases .
properties
IUPAC Name |
ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-4-12-9(11)8-7(3)6(2)5-10-8/h5,10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIPYRXOVPTMHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CN1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404917 | |
| Record name | Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | |
CAS RN |
938-75-0 | |
| Record name | Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



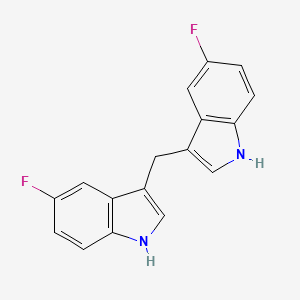
![(2S,3S,4R,5R)-N-[2-[4-(diethoxyphosphorylmethyl)anilino]-2-oxoethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1679814.png)
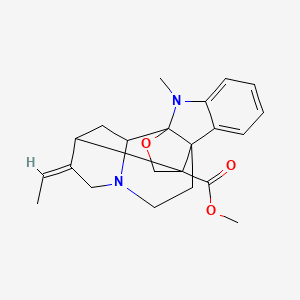
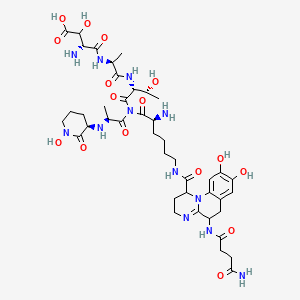
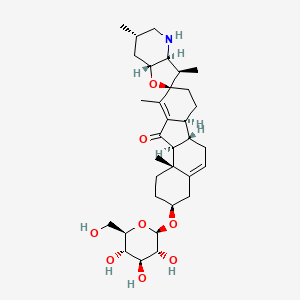
![5-[(1R,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B1679821.png)
